molecular formula C5H2Br2O3 B039660 4,5-Dibromo-2-furoic acid CAS No. 2434-03-9

4,5-Dibromo-2-furoic acid

Cat. No.: B039660
CAS No.: 2434-03-9
M. Wt: 269.88 g/mol
InChI Key: BHUVICYZDBUMIU-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-furoic acid is a halogenated heterocyclic compound with the molecular formula C5H2Br2O3. It is known for its unique structure, which includes a furan ring substituted with two bromine atoms at the 4 and 5 positions and a carboxylic acid group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromo-2-furoic acid can be synthesized through the bromination of 2-furoic acid. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions are carefully controlled to ensure selective bromination at the 4 and 5 positions of the furan ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dibromo-2-furoic acid has several scientific research applications:

Comparison with Similar Compounds

Comparison: 4,5-Dibromo-2-furoic acid is unique due to the presence of two bromine atoms at the 4 and 5 positions, which significantly influences its reactivity and interactions compared to other similar compounds. This unique substitution pattern makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

4,5-dibromofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUVICYZDBUMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400663
Record name 4,5-Dibromo-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2434-03-9
Record name 4,5-Dibromo-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dibromo-2-furoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of methyl 4,5-dibromo-2-furoate (26.19 g, 92.2 mmol) in THF (60 mL) at rt was added LiOH (3 M in water, 60 mL, 180 mmol). The biphasic mixture was stirred for 4 h. The mixture was poured into 1 N HCl (500 mL) and extracted with DCM (3×). The combined organic layers were dried (Na2SO4) and concentrated to provide 24.59 g (99%) of the acid as an off-white solid. 1H NMR (400 MHz, CD3OD): 7.30 (s, 1H).
Quantity
26.19 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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